molecular formula C17H18FN5 B2375462 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415632-73-2

1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole

Cat. No.: B2375462
CAS No.: 2415632-73-2
M. Wt: 311.364
InChI Key: NLJAIGQWOCFGBW-UHFFFAOYSA-N
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Description

1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole is a complex organic compound that combines several functional groups, including a benzimidazole core, an azetidine ring, and a fluoropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural uniqueness, which allows for diverse chemical interactions and biological activities.

Preparation Methods

The synthesis of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and continuous flow reactors to scale up the process.

Chemical Reactions Analysis

1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole involves its interaction with molecular targets such as enzymes and receptors. The fluoropyrimidine moiety can mimic natural pyrimidine substrates, allowing the compound to inhibit enzymes involved in nucleotide synthesis and metabolism . The benzimidazole core can interact with DNA or proteins, leading to disruption of cellular processes .

Comparison with Similar Compounds

1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the benzimidazole, azetidine, and fluoropyrimidine moieties, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5/c1-11(2)16-21-14-5-3-4-6-15(14)23(16)13-9-22(10-13)17-19-7-12(18)8-20-17/h3-8,11,13H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJAIGQWOCFGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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